molecular formula C14H15N5O2 B2613805 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1448050-88-1

1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2613805
CAS RN: 1448050-88-1
M. Wt: 285.307
InChI Key: XXNJOOSQEXNWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have a mechanism of action that makes it useful in various biochemical and physiological studies.

Scientific Research Applications

Discovery of Soluble Epoxide Hydrolase Inhibitors

1-Methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is structurally related to compounds explored for their potential as soluble epoxide hydrolase inhibitors. For instance, a study by Thalji et al. (2013) focused on the discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, highlighting the significance of the triazine heterocycle for potency and selectivity. This research contributes to the understanding of structural components vital for the development of therapeutic agents targeting various diseases, including cardiovascular disorders and inflammation (Thalji et al., 2013).

Antimicrobial Activity of Triazole Derivatives

Triazole derivatives, similar in core structure to 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide, have been synthesized and evaluated for their antimicrobial properties. For example, Jadhav et al. (2017) synthesized a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which exhibited moderate to good activities against various bacterial and fungal strains. This suggests the potential of triazole derivatives in contributing to the development of new antimicrobial agents (Jadhav et al., 2017).

Enaminone-Based Synthesis of Azolopyrimidines and Quinolines

Enaminones, closely related in functionality to 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide, serve as key intermediates in synthesizing various heterocyclic compounds. Almazroa et al. (2004) explored the reaction of enaminones with aminoheterocycles to yield azolopyrimidines, azolopyridines, and quinolines, demonstrating the versatility of such compounds in creating pharmacologically active heterocyclic compounds (Almazroa et al., 2004).

properties

IUPAC Name

1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-18-9-12(16-17-18)14(21)15-10-4-2-5-11(8-10)19-7-3-6-13(19)20/h2,4-5,8-9H,3,6-7H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNJOOSQEXNWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide

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